molecular formula C12H16N6 B12223725 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine

9-cyclopropyl-6-(piperazin-1-yl)-9H-purine

Cat. No.: B12223725
M. Wt: 244.30 g/mol
InChI Key: CBPQTVOCNAACKW-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine class of heterocyclic organic compounds Purines are known for their significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-cyclopropyl-6-(piperazin-1-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]-quinolin-3,4-dione
  • 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

Uniqueness

Compared to similar compounds, 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a piperazine ring

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

9-cyclopropyl-6-piperazin-1-ylpurine

InChI

InChI=1S/C12H16N6/c1-2-9(1)18-8-16-10-11(14-7-15-12(10)18)17-5-3-13-4-6-17/h7-9,13H,1-6H2

InChI Key

CBPQTVOCNAACKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCNCC4

Origin of Product

United States

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